benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, an imidazole ring, and an azetidine ring
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structure in many biologically active compounds . Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
Imidazole derivatives often interact with their targets through hydrogen bonding and π-π stacking interactions due to the presence of nitrogen atoms and aromaticity in the imidazole ring .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents due to the presence of nitrogen atoms and the ability to form hydrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia.
Synthesis of the Azetidine Ring: The azetidine ring is often formed via cyclization reactions involving appropriate precursors.
Sulfonylation: The imidazole ring is sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reactions: The benzyl group and the carbamate moiety are introduced through coupling reactions, often using reagents like benzyl chloroformate and carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include imidazole N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its imidazole ring.
Protein Binding: It can bind to proteins, affecting their function.
Medicine
Drug Development:
Industry
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Benzyl (2-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)-2-oxoethyl)carbamate: Similar in structure but with different substituents.
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring but differ in other functional groups.
Uniqueness
This compound is unique due to the combination of the benzyl group, imidazole ring, and azetidine ring, which confer specific chemical and biological properties not found in simpler imidazole derivatives.
Properties
IUPAC Name |
benzyl N-[2-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-20-8-7-18-16(20)27(24,25)14-10-21(11-14)15(22)9-19-17(23)26-12-13-5-3-2-4-6-13/h2-8,14H,9-12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJTENKWSHFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.